molecular formula C24H25FN2O5S B2797123 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide CAS No. 451477-13-7

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide

Cat. No.: B2797123
CAS No.: 451477-13-7
M. Wt: 472.53
InChI Key: RLAIBIKVLNWRLO-UHFFFAOYSA-N
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Description

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction between 3,4-dimethoxyphenethylamine and a sulfonyl chloride (such as p-toluenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide intermediate.

    Coupling with Fluorobenzamide: The sulfonamide intermediate is then coupled with 4-fluoro-N-(m-tolyl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the sulfonamide group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced, particularly at the sulfonamide group, under reducing conditions.

    Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the aromatic rings and sulfonamide group.

    Reduction: Reduced forms of the sulfonamide group, potentially leading to amines.

    Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups.

Scientific Research Applications

3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: Study of its interactions with biological macromolecules and its effects on cellular processes.

    Materials Science: Exploration of its properties for use in advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-chloro-N-(m-tolyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.

    3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-bromo-N-(m-tolyl)benzamide: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-4-fluoro-N-(m-tolyl)benzamide can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its chlorine or bromine analogs.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-4-fluoro-N-(3-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O5S/c1-16-5-4-6-19(13-16)27-24(28)18-8-9-20(25)23(15-18)33(29,30)26-12-11-17-7-10-21(31-2)22(14-17)32-3/h4-10,13-15,26H,11-12H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAIBIKVLNWRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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